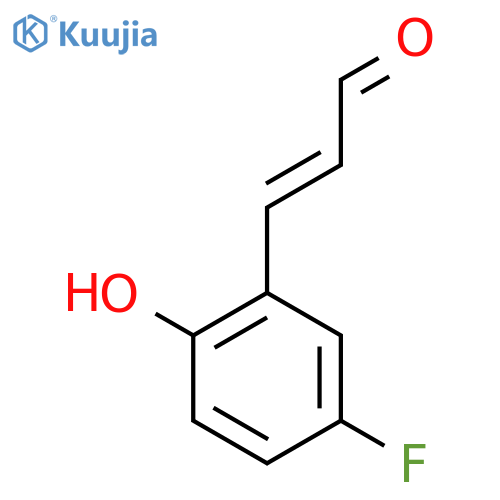

Cas no 1190299-36-5 (3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)

1190299-36-5 structure

商品名:3-(5-fluoro-2-hydroxyphenyl)prop-2-enal

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(5-fluoro-2-hydroxyphenyl)prop-2-enal

- EN300-1871630

- CHEMBL4871635

- 1190299-36-5

-

- インチ: 1S/C9H7FO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+

- InChIKey: VDGLNJVJHOPWEJ-OWOJBTEDSA-N

- ほほえんだ: FC1C=CC(=C(/C=C/C=O)C=1)O

計算された属性

- せいみつぶんしりょう: 166.04300762g/mol

- どういたいしつりょう: 166.04300762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 37.3Ų

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1871630-0.5g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 0.5g |

$781.0 | 2023-09-18 | ||

| Enamine | EN300-1871630-5g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 5g |

$2360.0 | 2023-09-18 | ||

| Enamine | EN300-1871630-10g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 10g |

$3500.0 | 2023-09-18 | ||

| Enamine | EN300-1871630-0.25g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 0.25g |

$748.0 | 2023-09-18 | ||

| Enamine | EN300-1871630-5.0g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 5g |

$2360.0 | 2023-06-03 | ||

| Enamine | EN300-1871630-10.0g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 10g |

$3500.0 | 2023-06-03 | ||

| Enamine | EN300-1871630-1.0g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 1g |

$813.0 | 2023-06-03 | ||

| Enamine | EN300-1871630-0.1g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 0.1g |

$715.0 | 2023-09-18 | ||

| Enamine | EN300-1871630-0.05g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 0.05g |

$683.0 | 2023-09-18 | ||

| Enamine | EN300-1871630-2.5g |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal |

1190299-36-5 | 2.5g |

$1594.0 | 2023-09-18 |

3-(5-fluoro-2-hydroxyphenyl)prop-2-enal 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

1190299-36-5 (3-(5-fluoro-2-hydroxyphenyl)prop-2-enal) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬